N-(2-Aminoethyl)-N'-(5,8-dimethylquinolin-6-yl)thiourea
Description
N-(2-Aminoethyl)-N’-(5,8-dimethylquinolin-6-yl)thiourea: is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is of interest due to its potential biological activities and unique chemical properties.
Properties
CAS No. |
170854-03-2 |
|---|---|
Molecular Formula |
C14H18N4S |
Molecular Weight |
274.39 g/mol |
IUPAC Name |
1-(2-aminoethyl)-3-(5,8-dimethylquinolin-6-yl)thiourea |
InChI |
InChI=1S/C14H18N4S/c1-9-8-12(18-14(19)17-7-5-15)10(2)11-4-3-6-16-13(9)11/h3-4,6,8H,5,7,15H2,1-2H3,(H2,17,18,19) |
InChI Key |
VOBKRCCMJDPNHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)C)NC(=S)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-(5,8-dimethylquinolin-6-yl)thiourea typically involves the reaction of 5,8-dimethylquinoline-6-amine with an isothiocyanate derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
5,8-dimethylquinoline-6-amine+isothiocyanate→N-(2-Aminoethyl)-N’-(5,8-dimethylquinolin-6-yl)thiourea
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N’-(5,8-dimethylquinolin-6-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N’-(5,8-dimethylquinolin-6-yl)thiourea depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-N’-(quinolin-6-yl)thiourea: Lacks the methyl groups on the quinoline ring.
N-(2-Aminoethyl)-N’-(5,8-dimethylquinolin-6-yl)urea: Contains a urea group instead of a thiourea group.
Uniqueness
The presence of the 5,8-dimethyl groups on the quinoline ring and the thiourea moiety gives N-(2-Aminoethyl)-N’-(5,8-dimethylquinolin-6-yl)thiourea unique chemical and biological properties, potentially enhancing its activity and selectivity in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
